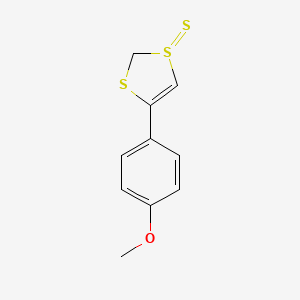

4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole

説明

4-(4-メトキシフェニル)-1-スルファニリデン-1,3-ジチオールは、ジチオール環にメトキシフェニル基が結合した有機化合物です。

特性

分子式 |

C10H10OS3 |

|---|---|

分子量 |

242.4 g/mol |

IUPAC名 |

4-(4-methoxyphenyl)-1-sulfanylidene-1,3-dithiole |

InChI |

InChI=1S/C10H10OS3/c1-11-9-4-2-8(3-5-9)10-6-14(12)7-13-10/h2-6H,7H2,1H3 |

InChIキー |

RJSCGQHMPLGRAR-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2=CS(=S)CS2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-(4-メトキシフェニル)-1-スルファニリデン-1,3-ジチオールの合成は、通常、特定の条件下で4-メトキシフェニル誘導体とジチオール前駆体の反応によって行われます。 一般的な方法の1つは、フリーデル・クラフツアシル化に続いて一連の還元と置換反応を行う方法です 。反応条件は、多くの場合、塩化アルミニウムなどの触媒と水素化リチウムアルミニウムなどの還元剤の存在を必要とします。

工業的製造方法

この化合物の工業的製造には、連続フロー合成などのよりスケーラブルで効率的な方法が使用される場合があります。このアプローチにより、反応条件と収率をより適切に制御できるため、大規模生産に適しています。

化学反応の分析

科学研究への応用

4-(4-メトキシフェニル)-1-スルファニリデン-1,3-ジチオールには、いくつかの科学研究への応用があります。

科学的研究の応用

4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole has several scientific research applications:

作用機序

類似化合物の比較

類似化合物

独自性

4-(4-メトキシフェニル)-1-スルファニリデン-1,3-ジチオールを際立たせているのは、メトキシフェニル基とジチオール環のユニークな組み合わせであり、これにより独特の電子特性と立体特性が与えられます。この独自性は、材料科学および医薬品化学における特定の用途にとって価値のあるものです。

類似化合物との比較

Similar Compounds

4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylamine and 4-methoxyphenol share structural similarities with 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole.

Dithiole derivatives: Other dithiole compounds, such as 1,3-dithiole-2-thione, exhibit similar chemical properties and reactivity.

Uniqueness

What sets 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole apart is its unique combination of a methoxyphenyl group and a dithiole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。